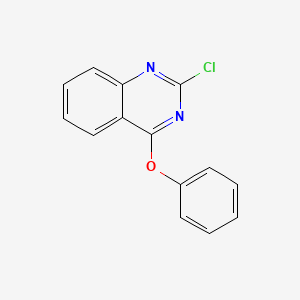

2-Chloro-4-phenoxyquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-phenoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals. The presence of a chloro group at the second position and a phenoxy group at the fourth position of the quinazoline ring imparts unique chemical properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenoxyquinazoline can be achieved through various methods. One efficient method involves the reaction of quinazolin-4(3H)-one with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This reaction generates aryne intermediates in situ, which then react with the quinazoline derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The use of aryne chemistry allows for high yields and broad substrate scope, making it suitable for industrial applications .

化学反応の分析

Types of Reactions: 2-Chloro-4-phenoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.

Major Products:

Substitution Reactions: The major products are typically quinazoline derivatives with the chloro group replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

2-Chloro-4-phenoxyquinazoline has been identified as a potent inhibitor of several key targets involved in cancer progression:

- EGFR and VEGFR-2 Inhibition : Research indicates that derivatives of 2-chloro-4-anilinoquinazoline, which include the phenoxy group, exhibit dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are critical in tumor growth and angiogenesis. The compound shows significant potency, with some derivatives being approximately seven-fold more effective on VEGFR-2 and eleven-fold more effective on EGFR compared to standard inhibitors .

- Phosphoinositide-3-Kinase Inhibition : Compounds derived from quinazoline structures have demonstrated effectiveness as phosphoinositide-3-kinase inhibitors against various cancer types, including pancreatic, prostate, breast, and melanoma cancers. This mechanism is vital for targeting cancer cell survival pathways .

Anti-inflammatory Activity

Quinazoline derivatives have shown promise as anti-inflammatory agents. Research indicates that modifications to the quinazoline structure can enhance anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Antidiabetic Effects

Some studies have reported that quinazoline derivatives can inhibit enzymes related to carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase. This inhibition can help manage blood sugar levels, suggesting potential applications in diabetes treatment .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that enhance its pharmacological properties:

- Synthetic Pathways : The synthesis typically includes chlorination reactions and coupling with phenolic compounds to create the desired quinazoline structure. The optimization of these synthetic routes is crucial for developing effective pharmaceutical formulations .

- Structure Activity Relationship Studies : Understanding how structural modifications affect biological activity is essential for drug development. SAR studies have identified key functional groups that enhance the potency of this compound against various biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

作用機序

The mechanism of action of 2-Chloro-4-phenoxyquinazoline involves its interaction with molecular targets such as DNA and enzymes. Studies have shown that it can bind to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its biological effects .

類似化合物との比較

- 4-Phenoxyquinazoline

- 2-Phenoxyquinoxaline

- 2-Phenoxypyridine

Comparison: 2-Chloro-4-phenoxyquinazoline is unique due to the presence of both a chloro and a phenoxy group on the quinazoline ring. This combination imparts distinct chemical properties and biological activities compared to other similar compounds. For instance, 4-Phenoxyquinazoline lacks the chloro group, which may affect its reactivity and biological activity .

生物活性

2-Chloro-4-phenoxyquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its applications in pharmaceutical development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine. Its molecular formula is C13H9ClN2O, with a molecular weight of 246.67 g/mol. The presence of the chloro and phenoxy groups contributes to its reactivity and biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. It has been shown to inhibit tumor cell growth through various mechanisms:

- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial stress and caspase activation . For instance, in MGC-803 gastric cancer cells, it was observed that treatment led to increased levels of cleaved PARP and cell cycle arrest at the G2/M phase .

- Cell Cycle Arrest : The compound has been reported to significantly decrease the percentage of cells in the G1 phase while increasing those in the G2/M phase, suggesting its role in disrupting normal cell cycle progression .

2. Enzyme Inhibition

The compound is also explored for its ability to inhibit specific enzymes involved in cancer progression. Quinazoline derivatives have been linked to the inhibition of tyrosine kinases, which are critical in signaling pathways that regulate cell proliferation and survival .

3. Anti-inflammatory and Analgesic Properties

Quinazoline derivatives, including this compound, have demonstrated anti-inflammatory effects. Studies show that modifications to the quinazoline structure can enhance analgesic activity, making it a candidate for pain management therapies .

Case Study 1: Antitumor Efficacy

A study focused on various quinazoline derivatives revealed that compounds similar to this compound exhibited potent cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanisms involved included apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Apoptosis |

| This compound | DU145 | 15.0 | Cell Cycle Arrest |

Case Study 2: Enzyme Inhibition

Another investigation into enzyme inhibition found that quinazoline derivatives could effectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for tumor growth and metastasis. The docking studies indicated strong binding affinities for these compounds .

特性

IUPAC Name |

2-chloro-4-phenoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(17-14)18-10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXHUNCROLIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。